2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride

Descripción general

Descripción

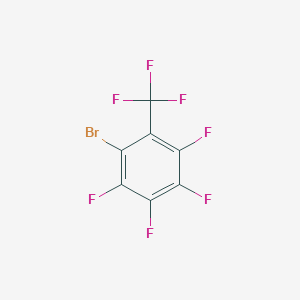

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7BrF7. It is characterized by the presence of bromine and multiple fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride can be synthesized through the bromination of 3,4,5,6-tetrafluorobenzotrifluoride. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring . The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and regioselectivity of the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted derivatives such as 2-amino-3,4,5,6-tetrafluorobenzotrifluoride and 2-alkoxy-3,4,5,6-tetrafluorobenzotrifluoride.

Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives depending on the electrophile used.

Reduction: The major product is 3,4,5,6-tetrafluorobenzotrifluoride.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, leading to diverse substituted products.

Medicinal Chemistry

The compound's fluorinated structure enhances its biological activity. Research indicates that similar fluorinated compounds can exhibit significant anticancer properties. For instance:

- Anticancer Activity : Compounds with trifluoromethyl groups have shown potential in inhibiting cell proliferation in cancer cell lines such as MCF-7 and HeLa. Studies have demonstrated that these compounds can induce multipolar mitotic spindles, leading to increased cell death in centrosome-amplified cancer cells.

- Enzyme Inhibition : Fluorinated compounds may act as inhibitors for key enzymes involved in cancer progression, disrupting mitotic processes and promoting apoptosis in cancer cells.

Material Science

In materials science, this compound is utilized in the development of advanced materials due to its thermal stability and chemical resistance. Its applications include:

- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit low surface energy and high chemical resistance.

- Coatings : Its unique properties make it suitable for creating coatings that require durability against harsh chemicals and environmental conditions.

High-Throughput Screening for Anticancer Agents

A notable study involved high-throughput screening of compounds structurally similar to this compound. Researchers identified several potent inhibitors of cancer cell growth through this method. The screening highlighted the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated the significance of the trifluoromethyl group in enhancing the efficacy of anticancer agents. Modifications at specific positions on the aromatic ring significantly increased inhibitory potency against targets such as serotonin uptake.

Summary

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is primarily based on its ability to undergo various chemical transformations. The presence of multiple fluorine atoms and a bromine atom on the benzene ring influences its reactivity and interaction with other molecules. The compound can act as an electrophile or a nucleophile in different reactions, depending on the conditions and reagents used . The trifluoromethyl group enhances the compound’s lipophilicity, making it suitable for applications in drug development and materials science .

Comparación Con Compuestos Similares

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride can be compared with other halogenated aromatic compounds, such as:

4-Bromo-2,3,5,6-tetrafluorobenzoic acid: This compound has a carboxylic acid group instead of a trifluoromethyl group, which affects its reactivity and applications.

2-Bromo-3,4,5,6-tetrafluorobenzoic acid: Similar to the above compound but with different substitution patterns, leading to variations in chemical behavior and uses.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a benzyl bromide group, making it useful in different synthetic applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity .

Actividad Biológica

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride (CAS No. 17823-46-0) is a fluorinated aromatic compound with potential applications in various fields including medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine substituents can influence its biological activity, making it a subject of interest in pharmacological studies.

- Molecular Formula : C7BrF7

- Molecular Weight : 296.97 g/mol

- Boiling Point : 152-153 °C

- Density : 1.929 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules due to its electrophilic nature. The presence of bromine and multiple fluorine atoms enhances its lipophilicity and alters its reactivity profile, potentially allowing it to modulate various biochemical pathways.

Biological Activity Data

Recent studies have investigated the compound's effects on cellular systems. The following table summarizes key findings from various research studies:

| Study Reference | Cell Type | Concentration (µM) | Observed Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | HepG2 | 10 | Inhibition of cell proliferation | Induction of apoptosis |

| Study 2 | MCF-7 | 25 | Decreased migration | Modulation of cytoskeletal dynamics |

| Study 3 | A549 | 50 | Increased ROS production | Oxidative stress induction |

Case Studies

-

HepG2 Cell Line Study :

In a study examining the effects on liver cancer cells (HepG2), treatment with 10 µM of this compound resulted in significant inhibition of cell growth. Mechanistic studies indicated that this was due to the induction of apoptosis through mitochondrial pathways. -

MCF-7 Breast Cancer Model :

Another investigation focused on MCF-7 breast cancer cells showed that exposure to 25 µM led to a marked decrease in cell migration. The compound appeared to affect the actin cytoskeleton, suggesting potential utility in preventing metastasis. -

A549 Lung Cancer Cells :

In A549 lung cancer cells, a higher concentration (50 µM) resulted in increased reactive oxygen species (ROS) levels, indicating that the compound may induce oxidative stress as a mechanism for its cytotoxic effects.

Propiedades

IUPAC Name |

1-bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF7/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSBCADMASJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590715 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66820-64-2 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.